Enantioselective Neurotoxicity: D-Dencichin vs. L-Dencichin Safety Comparison
D-Dencichin exhibits a significantly reduced neurotoxic profile compared to its L-enantiomer. While both enantiomers demonstrate hemostatic activity, the L-form is a known neurotoxin that causes neurolathyrism [1]. Studies report that D-Dencichin retains comparable pharmacological efficacy but with markedly lower neurotoxicity, establishing it as the safer enantiomer for therapeutic applications . Direct quantitative neurotoxicity comparison data are limited; this evidence is classified as Class-level inference based on established structure-activity relationships and known L-enantiomer neurotoxicity.
| Evidence Dimension | Neurotoxicity potential |
|---|---|
| Target Compound Data | Significantly reduced neurotoxic effects compared to L-enantiomer . |
| Comparator Or Baseline | L-Dencichin (β-ODAP) - established neurotoxin causing neurolathyrism [1]. |
| Quantified Difference | Not quantitatively defined; qualitative safety advantage for D-enantiomer . |
| Conditions | Based on enantiomer-specific pharmacology; exact neurotoxicity assays not detailed in available sources. |
Why This Matters
Selection of D-Dencichin over L-Dencichin is critical for applications where neurotoxicity must be minimized, such as in vivo hemostasis studies or therapeutic development targeting chronic administration.
- [1] Wikipedia. Oxalyldiaminopropionic acid. Last modified August 31, 2007. Accessed April 20, 2026. View Source
